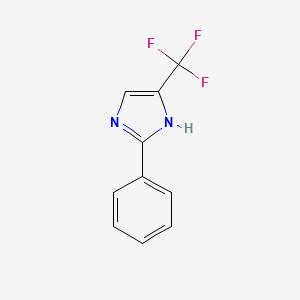

2-Phenyl-4-(trifluoromethyl)-1H-imidazole

Description

BenchChem offers high-quality 2-Phenyl-4-(trifluoromethyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-4-(trifluoromethyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLUKQUPRXZCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346338 | |

| Record name | 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33469-36-2 | |

| Record name | 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole (CAS No. 33469-36-2). The information presented is intended to support research, drug discovery, and development activities involving this fluorinated heterocyclic compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of experimental data for some properties, predicted values from computational models are also included.

| Property | Value | Data Type |

| Melting Point | 212-213 °C | Experimental |

| Boiling Point | Data Not Available | - |

| Density | 1.327 g/cm³ | Predicted |

| pKa | Data Not Available | - |

| LogP (Octanol-Water Partition Coefficient) | 2.64 - 4.25 | Predicted |

| Solubility | Data Not Available | - |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole and the determination of its key physicochemical properties are outlined below. These protocols are based on established methods for similar imidazole derivatives and can be adapted for this specific compound.

Synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

A plausible synthetic route for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole involves a multi-component reaction, a common and efficient method for the synthesis of substituted imidazoles.

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), 3-bromo-1,1,1-trifluoroacetone (1 equivalent), and a source of ammonia such as ammonium acetate or a solution of ammonia in a suitable solvent (e.g., methanol).

-

The reaction mixture is heated to reflux in a suitable solvent, such as ethanol or acetic acid.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Phenyl-4-(trifluoromethyl)-1H-imidazole.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus.[1][2][3][4] A sharp melting point range is indicative of high purity.

Determination of Physicochemical Properties

-

pKa Determination (Potentiometric Titration):

-

A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

The pKa value is determined from the inflection point of the resulting titration curve.[5][6][7][8][9]

-

-

LogP Determination (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[10][11][12][13][14]

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Aqueous Solubility Determination:

-

An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.[15][16][17][18][19]

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous solution is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Potential Biological Activity and Signaling Pathway

While specific biological data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is not extensively available, many imidazole derivatives are known to possess antimicrobial and anti-inflammatory properties.[20][21][22][23][24][25][26][27][28][29] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its biological activity.

A plausible mechanism of action for the anti-inflammatory effects of imidazole derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

This guide provides a foundational understanding of the physicochemical properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Further experimental validation is necessary to confirm the predicted values and to fully elucidate the biological activity profile of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. scribd.com [scribd.com]

- 20. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nano-ntp.com [nano-ntp.com]

- 22. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jchemrev.com [jchemrev.com]

- 24. nbinno.com [nbinno.com]

- 25. mdpi.com [mdpi.com]

- 26. ijesrr.org [ijesrr.org]

- 27. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 28. dovepress.com [dovepress.com]

- 29. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive analysis based on the crystal structures of closely related analogues. The experimental protocols and structural data are synthesized from published research on similar phenyl-trifluoromethyl-imidazole derivatives to provide a predictive framework for the structural characteristics of the title compound.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-phenyl-1H-imidazole moiety is a recognized pharmacophore with a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This guide provides a detailed technical overview of the anticipated crystal structure of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole, extrapolated from the analysis of structurally similar compounds.

Predicted Crystallographic Data

The following tables summarize crystallographic data from analogous compounds, offering a predictive insight into the structural parameters of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. It is anticipated that the title compound will crystallize in either a monoclinic or orthorhombic system, which are common for this class of molecules.[1][2]

Table 1: Comparison of Unit Cell Parameters of Structurally Related Imidazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2-Phenyl-1H-imidazole | Orthorhombic | Pnma | 10.0740(15) | 18.151(4) | 4.1562(10) | 90 | 90 | 90 | 4 | [1] |

| 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | Triclinic | P-1 | 10.2102(3) | 10.3193(4) | 11.2040(4) | 83.116 | 86.022 | 66.348 | 2 | [2] |

| 1-(2,6-Diisopropylphenyl)-1H-imidazole | Monoclinic | P21/c | — | — | — | 90 | — | 90 | 4 | [3] |

Table 2: Key Bond Lengths and Angles from a Representative Phenyl-Imidazole Structure (2-Phenyl-1H-imidazole)

| Bond/Angle | Length (Å) / Degrees (°) |

| C-C (in rings) | ~1.36 - 1.40 |

| C-N (in imidazole) | ~1.33 - 1.38 |

| C-C (inter-ring) | ~1.47 |

| N-C-N (angle) | ~112 |

| C-N-C (angle) | ~105 - 107 |

Data extrapolated from published structures of related compounds.

Intermolecular interactions are expected to play a crucial role in the crystal packing of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. N-H···N hydrogen bonds are a common feature in the crystal structures of 1H-imidazoles, often leading to the formation of infinite chains or discrete dimers.[1][4] Additionally, C-H···F and π-π stacking interactions involving the phenyl and imidazole rings are anticipated, further stabilizing the three-dimensional crystal lattice. The presence of the trifluoromethyl group is likely to introduce additional weak C-H···F interactions.

Experimental Protocols

The determination of the crystal structure of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole would follow a well-established experimental workflow.

Synthesis and Crystallization

A plausible synthetic route involves the condensation of phenylglyoxal, trifluoroacetamide, and a source of ammonia, followed by cyclization.[5] An alternative approach could be the reaction of a suitable trifluoromethylated building block with a phenyl-imidazole precursor.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).[6] Vapor diffusion and cooling crystallization are also common techniques.[7]

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality would be mounted on a diffractometer.[8] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[9]

The collected diffraction data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².[2][8] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Visualization of Workflows and Relationships

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Intermolecular Interactions in Phenyl-Imidazole Crystals

Caption: A diagram illustrating the key intermolecular interactions expected in the crystal lattice.

Potential Biological Activities and Therapeutic Applications

Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown promising in vitro activity against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[10] Furthermore, some compounds in this class have demonstrated in vivo efficacy against Trichinella spiralis.[10] The introduction of a trifluoromethyl group is known to enhance the biological activity of many compounds.[11] Phenyl-imidazole derivatives are also being investigated for their antimicrobial and anticancer properties.[12][13]

Potential Therapeutic Pathways

Caption: Potential biological targets and therapeutic applications of the title compound.

Conclusion

While the definitive crystal structure of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole remains to be experimentally determined, a comprehensive analysis of structurally related compounds provides a robust predictive model of its solid-state architecture. It is anticipated that the molecule will exhibit a crystal packing dominated by N-H···N hydrogen bonding and π-π stacking, with potential contributions from C-H···F interactions. The established biological activities of related trifluoromethyl- and phenyl-imidazole derivatives suggest that the title compound holds significant promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antiparasitic and antimicrobial drug discovery. Further crystallographic studies are warranted to elucidate the precise three-dimensional structure and to guide future structure-activity relationship studies.

References

- 1. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. sctunisie.org [sctunisie.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents predicted spectroscopic values. These predictions are supplemented with experimental data from closely related analogs to provide a valuable comparative reference for researchers engaged in the synthesis, identification, and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. These predictions were generated using established computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~13.5 - 14.5 | Broad Singlet | 1H | N-H | - |

| ~8.0 - 8.1 | Multiplet | 2H | Phenyl H (ortho) | - |

| ~7.8 - 7.9 | Singlet | 1H | H5 (imidazole ring) | - |

| ~7.5 - 7.6 | Multiplet | 3H | Phenyl H (meta, para) | - |

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal that may exchange with protic solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~148 - 150 | Singlet | C2 (imidazole ring) |

| ~138 - 140 | Quartet | C4 (imidazole ring) |

| ~130 - 132 | Singlet | Phenyl C (para) |

| ~129 - 131 | Singlet | Phenyl C (ipso) |

| ~128 - 130 | Singlet | Phenyl C (meta) |

| ~126 - 128 | Singlet | Phenyl C (ortho) |

| ~121 - 123 | Quartet | CF₃ |

| ~118 - 120 | Singlet | C5 (imidazole ring) |

Experimental NMR Data for Analogous Compounds

For comparative purposes, the following tables present experimental ¹H and ¹³C NMR data for 2-phenyl-1H-imidazole and 2-methyl-4-(trifluoromethyl)-1H-imidazole.

Table 3: Experimental ¹H and ¹³C NMR Data for 2-Phenyl-1H-imidazole

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 12.38 | Broad Singlet | DMSO-d₆ |

| ¹H | 7.90-7.94 | Multiplet | DMSO-d₆ |

| ¹H | 7.39-7.44 | Multiplet | DMSO-d₆ |

| ¹H | 7.31 | Multiplet | DMSO-d₆ |

| ¹H | 6.99 | Singlet | DMSO-d₆ |

| ¹³C | 145.9 | - | DMSO-d₆ |

| ¹³C | 130.6 | - | DMSO-d₆ |

| ¹³C | 128.8 | - | DMSO-d₆ |

| ¹³C | 127.7 | - | DMSO-d₆ |

| ¹³C | 125.2 | - | DMSO-d₆ |

| ¹³C | 121.9 (broad) | - | DMSO-d₆ |

Table 4: Predicted ¹H and ¹³C NMR Data for 2-Methyl-4-(trifluoromethyl)-1H-imidazole [1]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.5-7.7 | Singlet | H5 (imidazole ring) |

| ¹H | ~2.4-2.5 | Singlet | -CH₃ |

| ¹H | Broad Signal | Singlet | N-H |

| ¹³C | ~148-150 | Singlet | C2 (imidazole ring) |

| ¹³C | ~135-138 | Quartet | C4 (imidazole ring) |

| ¹³C | ~120-123 (q, J ≈ 268 Hz) | Quartet | CF₃ |

| ¹³C | ~115-117 | Singlet | C5 (imidazole ring) |

| ¹³C | ~13-15 | Singlet | -CH₃ |

Experimental Protocols

A generalized experimental protocol for the acquisition of NMR data for fluorinated imidazole compounds is provided below.

1. Sample Preparation

-

Accurately weigh 5-25 mg of the sample for ¹H NMR or 10-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube. Filtering through a small plug of glass wool can remove particulate matter.

-

For quantitative analysis, a known amount of an internal standard can be added.

2. NMR Spectrometer Parameters

-

Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time for quantitative measurements.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

For ¹⁹F NMR (recommended for fluorinated compounds):

-

This can provide valuable information about the trifluoromethyl group.

-

A specific probe or tuning of the spectrometer for ¹⁹F is required.

-

3. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a novel compound like 2-Phenyl-4-(trifluoromethyl)-1H-imidazole.

Caption: Workflow for NMR Data Acquisition and Analysis.

References

A Technical Guide to the Spectroscopic Analysis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) characteristics of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from structurally related analogs and established spectroscopic principles to predict its spectral behavior. Detailed, generalized experimental protocols for the acquisition of FT-IR and mass spectra for solid organic compounds are provided to facilitate the analysis of this and similar molecules. This guide is intended to be a valuable resource for the identification, characterization, and quality control of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. These predictions are based on the analysis of spectral data from analogous compounds, including substituted imidazoles and molecules containing trifluoromethyl and phenyl groups.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The data presented is a prediction based on the analysis of similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3300-3100 | Broad, Medium | N-H stretching vibration of the imidazole ring. |

| ~3100-3000 | Medium | Aromatic C-H stretching vibrations of the phenyl ring. |

| ~1610-1580 | Medium-Strong | C=N stretching vibration within the imidazole ring. |

| ~1500-1400 | Medium-Strong | C=C aromatic ring stretching vibrations. |

| ~1325 | Strong | Symmetric C-F stretching of the trifluoromethyl group.[1] |

| ~1170 & ~1130 | Strong | Asymmetric C-F stretching of the trifluoromethyl group. |

| ~800-700 | Strong | C-H out-of-plane bending of the phenyl ring. |

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is anticipated to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be crucial for structural elucidation.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |

| 212 | [M]⁺ | Molecular Ion |

| 211 | [M-H]⁺ | Loss of a hydrogen atom |

| 185 | [M-HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring |

| 143 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| 103 | [C₆H₅CN]⁺ | Phenylnitrile cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following sections provide detailed, generalized methodologies for obtaining FT-IR and mass spectra of solid organic compounds like 2-Phenyl-4-(trifluoromethyl)-1H-imidazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample to identify its functional groups.

Method 1: Attenuated Total Reflectance (ATR) [2]

-

Background Spectrum: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.[2]

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]

-

Data Acquisition: Collect the FT-IR spectrum. Typical settings include a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 45-100 scans for accumulation.

-

Cleaning: After analysis, thoroughly clean the ATR crystal.

Method 2: Potassium Bromide (KBr) Pellet [2]

-

Sample Preparation: Grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder using an agate mortar and pestle.[2]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[2]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

Method 3: Thin Solid Film [3]

-

Sample Dissolution: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

-

Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition: Place the salt plate in the sample holder and collect the spectrum.[3]

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.[4][5]

Procedure:

-

Sample Introduction: Introduce a small amount of the solid sample (typically 1-2 mg) into the mass spectrometer via a direct insertion probe. The sample must be volatile enough to enter the gas phase upon heating.[4]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[6]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[6]

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Caption: Workflow for Synthesis and Characterization.

References

solubility and stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

Disclaimer: This document provides a technical guide on the methodologies for determining the . As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide outlines established experimental protocols and theoretical considerations based on structurally related compounds and general principles of pharmaceutical and chemical science. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.

Introduction

2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound featuring a phenyl group at the 2-position and a trifluoromethyl group at the 4-position of the imidazole ring. The imidazole scaffold is a critical component in many biologically active molecules, and the strategic inclusion of phenyl and trifluoromethyl moieties can significantly influence a compound's physicochemical properties. The trifluoromethyl (-CF₃) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] A thorough understanding of the is therefore paramount for its potential applications in drug discovery, materials science, and chemical synthesis.

This guide provides a comprehensive framework for the systematic characterization of this compound's solubility and stability, detailing theoretical expectations, practical experimental protocols, and data presentation formats for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₁₀H₇F₃N₂ | Based on chemical structure. |

| Molecular Weight | 212.17 g/mol | Based on chemical structure.[3] |

| Appearance | White to off-white crystalline powder | Typical appearance for similar phenyl-imidazole compounds.[4][5] |

| pKa | ~5-6 | The basicity of the imidazole ring is reduced by the electron-withdrawing effects of the phenyl and trifluoromethyl groups. |

| LogP (octanol-water) | ~2.5-3.5 | The phenyl group significantly increases lipophilicity (LogP of 2-phenylimidazole is ~1.88). The -CF₃ group further enhances lipophilicity.[1][6] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and is essential for designing formulations and experimental assays. The presence of the lipophilic phenyl and trifluoromethyl groups suggests that 2-Phenyl-4-(trifluoromethyl)-1H-imidazole will have low aqueous solubility but good solubility in common organic solvents.[1][4][7] Phenylimidazoles, in general, exhibit significantly lower solubility in various solvents compared to unsubstituted 1H-imidazole.[7]

Illustrative Solubility Data

The following table presents illustrative solubility data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole to serve as a guideline for experimental design. These values are estimations based on the properties of 2-phenylimidazole and the known effects of trifluoromethyl substitution.

| Solvent | Type | Expected Solubility Range (mg/mL) |

| Water | Aqueous | < 0.1 |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol | Polar Protic | 10 - 50 |

| Ethanol | Polar Protic | 10 - 50 |

| Dichloromethane (DCM) | Chlorinated | 5 - 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Toluene | Non-polar Aromatic | < 1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Objective: To determine the equilibrium solubility of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in various solvents at a controlled temperature.

Materials:

-

2-Phenyl-4-(trifluoromethyl)-1H-imidazole (crystalline solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

Procedure:

-

Add an excess amount of solid 2-Phenyl-4-(trifluoromethyl)-1H-imidazole to a glass vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand at the set temperature to let larger particles settle.

-

Centrifuge the samples at high speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

Immediately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a pre-validated analytical method.

-

The experiment should be performed in triplicate for each solvent.

Stability Profile

Assessing the intrinsic stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Imidazole derivatives can be susceptible to degradation under hydrolytic (acidic/basic) and photolytic conditions. The C-F bond in the trifluoromethyl group is exceptionally strong, suggesting this moiety will be highly stable to metabolic and chemical degradation.[1]

Expected Stability under Stress Conditions

The following table summarizes the likely stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole under forced degradation conditions, as recommended by ICH guidelines.[10]

| Stress Condition | Parameters | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl, Heat (e.g., 60 °C) | Potential for degradation via hydrolysis of the imidazole ring. |

| Basic Hydrolysis | 0.1 M NaOH, Heat (e.g., 60 °C) | Potential for degradation. Imidazole rings can be sensitive to strong bases. |

| Oxidation | 3% H₂O₂, Room Temp | Moderate stability expected; the imidazole ring can be susceptible to oxidation. |

| Thermal | 60-80 °C (Solid & Solution) | Expected to be relatively stable, but testing is necessary. |

| Photolytic | ICH Q1B exposure (UV/Vis light) | Potential for photodegradation due to the aromatic and heterocyclic ring systems. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

Objective: To investigate the intrinsic stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole and identify potential degradation pathways under various stress conditions.

Materials:

-

2-Phenyl-4-(trifluoromethyl)-1H-imidazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble and stable (e.g., Methanol, Acetonitrile)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[11]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[11] Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at an elevated temperature (e.g., 60 °C) for a defined period. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).[10] Withdraw samples, dilute, and analyze.

-

Thermal Degradation:

-

Solution: Store the stock solution at an elevated temperature (e.g., 60-80 °C).

-

Solid State: Place the solid compound in an oven at an elevated temperature.

-

Analyze samples at various time points.

-

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[11] Analyze the samples and compare them to a control sample protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without overly complex degradation profiles.[10] The method should be able to separate all significant degradation products from the parent peak and from each other.

Conclusion

While specific experimental data on the are not currently in the public domain, a robust characterization can be achieved by applying the established methodologies outlined in this guide. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and good solubility in polar organic solvents like DMSO and DMF. Its stability is likely to be robust under neutral, ambient conditions, with potential liabilities under harsh acidic, basic, or photolytic stress. The trifluoromethyl group is expected to confer a high degree of metabolic stability.

The provided experimental protocols for the shake-flask solubility assay and forced degradation studies offer a comprehensive framework for researchers to generate the critical data needed to advance the development of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole for its intended applications in research and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. caloongchem.com [caloongchem.com]

- 5. Page loading... [guidechem.com]

- 6. hunan-chem.com [hunan-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Quantum Chemical Calculations for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry. The imidazole scaffold is a common motif in many pharmaceuticals, and the inclusion of a trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical and biological properties.[1] The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Quantum chemical calculations provide a powerful, non-experimental approach to investigate the electronic structure, reactivity, and spectroscopic properties of such molecules, offering valuable insights for drug design and development.

This technical guide outlines the core principles and methodologies for performing quantum chemical calculations on 2-Phenyl-4-(trifluoromethyl)-1H-imidazole, presenting a standardized workflow and detailing the expected outcomes.

Core Computational Methodologies

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[2][3][4] This approach offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocols

1. Molecular Structure Input and Optimization:

-

Initial Structure Generation: The initial 3D coordinates of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole can be constructed using standard molecular building software. Alternatively, crystallographic data of similar structures, such as 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, can serve as a template.[5]

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The choice of basis set is crucial; Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed for providing a good balance of accuracy and computational efficiency.[6] The optimization process continues until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Analysis:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

The primary purpose of this step is to confirm that the optimized structure is a true minimum, which is verified by the absence of imaginary frequencies.

-

The results also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[7] Additionally, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived from these calculations.[6]

3. Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2][7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule. This map is invaluable for identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge delocalization and hyperconjugation, by studying the interactions between filled and vacant orbitals.[6]

-

Spectroscopic Properties: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.[4][6][8] These theoretical shifts can be correlated with experimental NMR data to aid in structure elucidation.

Data Presentation

The quantitative data obtained from these calculations are best summarized in tables for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (imidazole) | Calculated Value | ||

| C-C (imidazole) | Calculated Value | ||

| C-N (phenyl) | Calculated Value | ||

| C-C (phenyl) | Calculated Value | ||

| C-C (CF3) | Calculated Value | ||

| C-F | Calculated Value | ||

| N-C-C (imidazole) | Calculated Value | ||

| C-N-C (imidazole) | Calculated Value | ||

| Phenyl-Imidazole |

Note: Specific values would be populated upon completion of the calculations.

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

| Thermodynamic Properties | |

| Enthalpy (Hartree) | Calculated Value |

| Gibbs Free Energy (Hartree) | Calculated Value |

| Entropy (cal/mol·K) | Calculated Value |

Note: Values are typically calculated at standard conditions (298.15 K and 1 atm).

Visualizations

Diagrams are essential for representing complex workflows and relationships in a comprehensible manner.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Interrelation of Calculated Properties.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust framework for the in-silico characterization of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. By following the outlined methodologies, researchers can obtain detailed insights into the geometric, electronic, and spectroscopic properties of this molecule. This information is invaluable for understanding its structure-activity relationships, predicting its reactivity, and guiding the rational design of new, more effective therapeutic agents. The systematic application of these computational tools can significantly accelerate the drug discovery and development process.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ppor.az [ppor.az]

- 4. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 5. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 2-phenyl-1H-imidazole scaffold is a common motif in many pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Understanding the electronic properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is therefore crucial for the rational design of novel therapeutic agents and functional materials.

This technical guide outlines the theoretical framework for investigating the electronic properties of this molecule, presents available data for the parent compound, 2-Phenyl-1H-imidazole, and extrapolates the expected influence of the -CF3 group.

Theoretical Electronic Properties of 2-Phenyl-1H-imidazole

Theoretical calculations, primarily using Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. For the parent compound, 2-Phenyl-1H-imidazole, first-principles studies have been conducted to elucidate its electronic characteristics.

Quantitative Data

The following table summarizes the key calculated electronic property for 2-Phenyl-1H-imidazole based on available literature.

| Property | Calculated Value | Method | Source |

| Band Gap (HOMO-LUMO) | 2.22 eV | First-principles (DFT) | [1] |

Expected Electronic Effects of the 4-(trifluoromethyl) Substituent

The introduction of a trifluoromethyl group at the 4-position of the imidazole ring is expected to significantly alter the electronic landscape of the 2-phenyl-1H-imidazole core. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

Key anticipated effects include:

-

Lowering of HOMO and LUMO Energy Levels: The electron-withdrawing nature of the -CF3 group will stabilize both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a decrease in their energy levels.

-

Modulation of the HOMO-LUMO Gap: The extent to which the HOMO and LUMO levels are lowered will determine the change in the HOMO-LUMO gap. Typically, strong electron-withdrawing groups tend to decrease the energy gap, which would result in a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

-

Alteration of the Molecular Electrostatic Potential (MEP): The MEP, which illustrates the charge distribution on the molecule's surface, will be significantly affected. A region of more positive electrostatic potential is expected around the trifluoromethyl group, while the electron density on the imidazole ring may be reduced. This has implications for intermolecular interactions and receptor binding.

-

Increased Dipole Moment: The significant electronegativity difference between the carbon and fluorine atoms in the -CF3 group will likely lead to an increase in the overall dipole moment of the molecule.

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the theoretical study of imidazole derivatives. These protocols are based on methods reported for similar compounds and would be applicable for a thorough investigation of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole.

Computational Details

Density Functional Theory (DFT) is a common computational method for investigating the electronic structure of organic molecules.

-

Software: Gaussian, ORCA, and PWSCF (Plane-Wave Self-Consistent Field) are frequently used software packages.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost. Other functionals like M06-2X may also be employed.

-

Basis Set: A variety of basis sets can be used, with 6-311++G(d,p) being a common choice that provides a good description of electron distribution, including polarization and diffuse functions.

-

Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are typically performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Calculation of Electronic Properties: Following geometry optimization, various electronic properties are calculated, including:

-

HOMO and LUMO energies and their distribution.

-

Molecular Electrostatic Potential (MEP).

-

Mulliken and Natural Bond Orbital (NBO) population analysis for atomic charges.

-

Dipole moment.

-

-

Solvent Effects: To simulate a more realistic environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of the electronic properties of a molecule like 2-Phenyl-4-(trifluoromethyl)-1H-imidazole.

Caption: Computational workflow for determining electronic properties.

Relationship of Electronic Properties

The diagram below shows the logical relationship between key calculated electronic properties and their implications.

Caption: Relationship between electronic properties and their implications.

Conclusion

While direct theoretical studies on 2-Phenyl-4-(trifluoromethyl)-1H-imidazole are currently lacking, a robust framework for its investigation exists based on computational studies of analogous compounds. The parent molecule, 2-Phenyl-1H-imidazole, has a calculated band gap of 2.22 eV.[1] The introduction of a potent electron-withdrawing trifluoromethyl group at the 4-position is predicted to significantly modulate the electronic properties, including lowering the HOMO and LUMO energy levels and altering the molecular electrostatic potential. These modifications have profound implications for the molecule's reactivity, intermolecular interactions, and potential applications in drug design and materials science. Further dedicated theoretical and experimental work is warranted to precisely quantify the electronic properties of this promising molecule.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the one-pot synthesis of 2-aryl-4-(trifluoromethyl)-1H-imidazole derivatives. The described methodology offers an efficient and straightforward approach for the preparation of this important class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications.

The trifluoromethyl group is a crucial substituent in medicinal chemistry, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Imidazole-containing compounds have demonstrated a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The combination of these two moieties in 2-phenyl-4-(trifluoromethyl)-1H-imidazole derivatives makes them attractive targets for the development of novel therapeutic agents.

Experimental Protocols

This section details a one-pot, two-step protocol for the synthesis of 2-trifluoromethylsulfanyl-imidazoles from readily available imidazole N-oxides. The procedure involves an initial sulfur-transfer reaction followed by an electrophilic trifluoromethylation.

General Procedure for the One-Pot Synthesis of 2-CF3S-Imidazoles [1][2][3]

-

Sulfur-Transfer Reaction:

-

To a solution of the starting imidazole N-oxide (0.5 mmol) in dry dichloromethane (DCM, 4.0 mL), add a solution of 2,2,4,4-tetramethyl-3-thioxocyclobutanone (0.55 mmol, 1.1 equiv) in DCM (3.0 mL) dropwise.

-

Stir the resulting mixture at room temperature for 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure (in vacuo).

-

-

Electrophilic Trifluoromethylation:

-

Dissolve the residue from the previous step in a saturated solution of methanolic hydrogen chloride (MeOH/HCl, 2.0 mL).

-

Cool the solution to -30 °C.

-

Under an inert atmosphere (e.g., Argon), add a solution of the Togni reagent (electrophilic trifluoromethylating agent, 0.75 mmol, 1.5 equiv) in saturated MeOH/HCl (3.0 mL).

-

The final product is obtained after this step.

-

Note: For larger scale synthesis, the molar equivalents of the trifluoromethylating agent can be slightly reduced. For instance, in a 5.0 mmol scale synthesis of 2-CF3S-imidazole, a comparable yield was achieved using only 1.2 equivalents of the Togni reagent.[3]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-trifluoromethylsulfanyl-imidazole derivatives, demonstrating the scope of the one-pot protocol.

| Entry | Imidazole N-Oxide Substrate | Product | Solvent | Additive | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Imidazole-2-thione | 2-CF3S-imidazole | DCM | - | rt | 15 | 45 |

| 2 | Imidazole-2-thione | 2-CF3S-imidazole | Toluene | - | rt | 15 | 40 |

| 3 | Imidazole-2-thione | 2-CF3S-imidazole | MeCN | - | rt | 15 | 35 |

| 4 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | - | rt | 15 | 85 |

| 5 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | TsOH (cat.) | rt | 15 | 88 |

| 6 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | TFA (cat.) | rt | 15 | 87 |

| 7 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | HCl (cat.) | rt | 15 | 90 |

| 8 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | HCl (cat.) | 0 | 15 | 90 |

| 9 | Imidazole-2-thione | 2-CF3S-imidazole | MeOH | HCl (cat.) | -30 | 15 | 91 |

| 10 | N-oxide | 2-CF3S-imidazole | DCM, then MeOH/HCl | - | rt, then -30 | 2h, then 15 min | 91 |

Table based on data from the synthesis of 2a from 3a and the one-pot reaction from 1a.[1][3]

Visualizations

Experimental Workflow for the One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of 2-CF3S-imidazole derivatives.

Applications in Drug Discovery

Trifluoromethylated imidazole derivatives are a promising class of bioactive heterocyclic compounds. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[4] Benzimidazole derivatives, a related class of compounds, have shown a wide range of biological activities, including antibacterial, anticancer, anti-HIV, and anti-inflammatory effects.[5]

Specifically, 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[6] This suggests that 2-phenyl-4-(trifluoromethyl)-1H-imidazole derivatives could also be explored as potential therapeutic agents for neurodegenerative diseases.

The synthesis protocol described herein provides a valuable tool for medicinal chemists to generate libraries of novel trifluoromethylated imidazole compounds for screening in various drug discovery programs. The operational simplicity and high yields of this one-pot method make it suitable for both small-scale synthesis for initial biological evaluation and larger-scale production of lead compounds.

References

- 1. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Synthesis of Trifluoromethyl-Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into the imidazole ring can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[1] This document provides detailed protocols for the microwave-assisted synthesis of trifluoromethyl-substituted imidazoles, offering a greener and more efficient alternative to traditional synthetic routes.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which is particularly advantageous for the synthesis of heterocyclic compounds like imidazoles.[2] Key benefits include:

-

Rapid Reaction Times: Microwave synthesis can dramatically reduce reaction times from hours to minutes.

-

Increased Yields: Enhanced reaction rates and reduced side product formation often lead to higher isolated yields.

-

Improved Purity: The clean and controlled reaction conditions can minimize the formation of impurities, simplifying product purification.

-

Energy Efficiency: Direct heating of the reaction vessel and its contents makes microwave synthesis a more energy-efficient method.

Synthetic Protocols

Two primary methods for the synthesis of trifluoromethyl-imidazoles are the van Leusen imidazole synthesis and the Radziszewski imidazole synthesis.[3][4] Both can be significantly enhanced through the use of microwave irradiation.

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 1-Aryl-5-(trifluoromethyl)-1H-imidazoles

The van Leusen imidazole synthesis is a versatile method for preparing imidazoles from imines and tosylmethyl isocyanide (TosMIC).[5] A microwave-assisted variation allows for the rapid synthesis of trifluoromethyl-substituted imidazoles.[3]

Reaction Scheme:

A one-pot, two-step microwave-assisted cycloaddition of TosMIC with imines, generated in situ from an aldehyde and an amine, yields the desired 1,5-disubstituted imidazoles.[3]

Experimental Protocol:

-

To a microwave reaction vial, add the trifluoromethylated aldehyde (1.0 mmol), a primary amine (1.0 mmol), and acetonitrile (3 mL).

-

Seal the vial and irradiate in a microwave reactor at 60°C for 4 minutes to form the imine in situ.[3]

-

Cool the vial to room temperature and add tosylmethyl isocyanide (TosMIC) (1.2 mmol) and potassium carbonate (K2CO3) (2.0 mmol).

-

Reseal the vial and irradiate in the microwave reactor at a specified temperature and time (e.g., 120°C for 10-20 minutes).

-

After the reaction is complete (monitored by TLC), cool the vial to room temperature.

-

Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-5-(trifluoromethyl)-1H-imidazole.

Protocol 2: Microwave-Assisted Radziszewski Synthesis of 2,4,5-Trisubstituted-Trifluoromethyl-Imidazoles

The Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form an imidazole.[4] Microwave irradiation significantly accelerates this process, making it a highly efficient method for preparing polysubstituted imidazoles.[6][7]

Reaction Scheme:

This protocol outlines a one-pot, multicomponent synthesis of 2,4,5-trisubstituted imidazoles where one of the substituents is a trifluoromethyl group, typically introduced via a trifluoromethylated aldehyde or dicarbonyl compound.

Experimental Protocol:

-

In a 10 mL microwave vial, combine the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol), a trifluoromethyl-substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).

-

Add a catalytic amount of an acid, such as glacial acetic acid (e.g., 2-3 drops), if required.[7]

-

Seal the vial with a septum cap and place it in the microwave reactor.

-

Irradiate the mixture at a temperature between 110-140°C for 3-10 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction vial to room temperature.

-

Add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted-trifluoromethyl-imidazole.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of trifluoromethyl-imidazoles, with a comparison to conventional heating methods where available.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Synthesis Method | Substrate | Conditions | Time | Yield (%) | Reference |

| Microwave | Imine + TosMIC | Acetonitrile, 120°C | 10-20 min | High | [3] |

| Conventional | Imine + TosMIC | Reflux in Toluene | 8-12 h | Moderate | - |

| Microwave | Dicarbonyl, CF3-Aldehyde, NH4OAc | Solvent-free, 110-140°C | 3-10 min | >85% | [7] |

| Conventional | Dicarbonyl, CF3-Aldehyde, NH4OAc | Reflux in Acetic Acid | 2-4 h | 60-75% | - |

Table 2: Substrate Scope for Microwave-Assisted Radziszewski Synthesis

| 1,2-Dicarbonyl Compound | Trifluoromethyl-Aryl Aldehyde | Amine Source | Time (min) | Yield (%) |

| Benzil | 4-(Trifluoromethyl)benzaldehyde | Ammonium Acetate | 5 | 92 |

| 4,4'-Dichlorobenzil | 4-(Trifluoromethyl)benzaldehyde | Ammonium Acetate | 7 | 88 |

| Anisil | 3-(Trifluoromethyl)benzaldehyde | Ammonium Acetate | 6 | 90 |

| Benzil | 4-(Trifluoromethyl)benzaldehyde | Methylamine, NH4OAc | 8 | 85 |

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the synthesis of trifluoromethyl-imidazoles. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to access these valuable compounds. The significant reduction in reaction times and improved yields highlight the advantages of microwave technology in modern organic synthesis.

References

- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. jetir.org [jetir.org]

Application Notes and Protocols: 2-Phenyl-4-(trifluoromethyl)-1H-imidazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring a core imidazole ring substituted with a phenyl group at the 2-position and a trifluoromethyl group at the 4-position. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These characteristics make 2-Phenyl-4-(trifluoromethyl)-1H-imidazole and its derivatives attractive candidates for drug discovery programs targeting a range of therapeutic areas.

While specific biological data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is not extensively available in public-domain literature, this document provides detailed application notes and protocols based on a closely related isomer, 1-(2-Trifluoromethylphenyl) imidazole (TRIM) , which has been studied as an inhibitor of nitric oxide synthase (NOS). This information serves as a valuable guide for initiating research and development efforts with 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Furthermore, general protocols for assessing potential anticancer and antimicrobial activities, common for this class of compounds, are also provided.

Potential Therapeutic Applications

Based on the known activities of structurally similar compounds, 2-Phenyl-4-(trifluoromethyl)-1H-imidazole holds potential in the following areas:

-

Nitric Oxide Synthase (NOS) Inhibition: As demonstrated by its isomer, TRIM, this compound could be a selective inhibitor of NOS isoforms, with potential applications in neurodegenerative diseases, inflammatory conditions, and pain management.

-

Anticancer Activity: Many imidazole derivatives exhibit anticancer properties through various mechanisms, including inhibition of kinases, tubulin polymerization, and topoisomerases.

-

Antimicrobial Activity: The imidazole core is a key feature of many antifungal and antibacterial agents.

Application Note 1: Nitric Oxide Synthase Inhibition (Based on the isomer TRIM)

Biological Activity

1-(2-Trifluoromethylphenyl) imidazole (TRIM) has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), with weaker activity against the endothelial isoform (eNOS)[1]. This selectivity profile is advantageous for therapeutic applications where inhibition of nNOS or iNOS is desired without affecting the cardiovascular functions regulated by eNOS.

Quantitative Data

The inhibitory activity of TRIM against different NOS isoforms is summarized in the table below.

| Compound | Target | IC50 (µM) | Reference |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS | 28.2 | [1] |

| iNOS | 27.0 | [1] | |

| eNOS | 1057.5 | [1] |

Mechanism of Action

Studies on TRIM have shown that it acts as a competitive inhibitor of L-arginine, the substrate for nitric oxide synthase[1]. Imidazole-based compounds are known to coordinate with the heme iron in the active site of NOS, thereby preventing the binding of L-arginine and subsequent nitric oxide production.

Signaling Pathway Diagram

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from the methodology used for the evaluation of TRIM[1].

1. Materials and Reagents:

-

Recombinant nNOS, iNOS, and eNOS enzymes

-

L-[U-¹⁴C]Arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

FAD and FMN

-

HEPES buffer (pH 7.4)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail

-

2-Phenyl-4-(trifluoromethyl)-1H-imidazole (or other test compounds) dissolved in DMSO

2. Enzyme Activity Assay:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, FAD, FMN, and calmodulin (for nNOS and eNOS).

-

Add varying concentrations of the test compound (e.g., 0.1 µM to 1000 µM) or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding the respective NOS enzyme and L-[U-¹⁴C]Arginine.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds to the unreacted L-[U-¹⁴C]Arginine.

-

Centrifuge the samples to pellet the resin.

-

Transfer the supernatant containing the product, L-[U-¹⁴C]Citrulline, to a scintillation vial.

-

Add scintillation cocktail and quantify the amount of L-[U-¹⁴C]Citrulline using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Application Note 2: Anticancer Activity Screening

Rationale

The imidazole core is present in numerous anticancer agents. The trifluoromethyl group can enhance the anticancer potential by improving drug-like properties. Therefore, screening 2-Phenyl-4-(trifluoromethyl)-1H-imidazole for cytotoxic activity against various cancer cell lines is a logical step.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a general protocol for assessing the in vitro cytotoxicity of a compound against cancer cell lines.

1. Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

2-Phenyl-4-(trifluoromethyl)-1H-imidazole (or other test compounds) dissolved in DMSO

2. Assay Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

Application Note 3: Antimicrobial Activity Screening

Rationale

The imidazole nucleus is a key component of many antifungal and antibacterial drugs. The unique electronic properties conferred by the trifluoromethyl group could lead to novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials and Reagents:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

2-Phenyl-4-(trifluoromethyl)-1H-imidazole (or other test compounds) dissolved in DMSO

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

2. Assay Procedure:

-

Dispense the broth medium into the wells of a 96-well plate.

-

Perform a serial two-fold dilution of the test compound across the wells.

-

Add the standardized inoculum of the microorganism to each well.

-

Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-